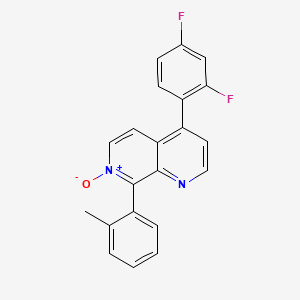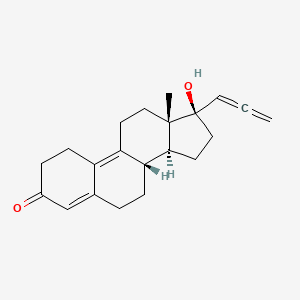
p38 MAPK-IN-1
Overview
Description
p38 MAPK-IN-1 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for various cellular processes, including inflammation, cell differentiation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving dysregulated MAPK signaling .
Mechanism of Action
Target of Action
The primary target of p38 MAPK-IN-1 is the p38 mitogen-activated protein kinase (MAPK) . This kinase is a member of the MAPK family, which plays a crucial role in cellular responses to various stimuli, including stress and inflammation .
Mode of Action
This compound interacts with its target by inhibiting the activation of p38 MAPK . The p38 MAPK family is activated by phosphorylation during stress responses and inactivated by phosphatases . By inhibiting this process, this compound can modulate the signaling pathways controlled by p38 MAPK .
Biochemical Pathways
The p38 MAPK pathway is involved in the regulation of several proteins and transcription factors, including HSP27, MAPKAPK-2 (MK2), MAPKAPK-3 (MK3), ATF-2, Stat1, the Max/Myc complex, MEF-2, Elk-1, and indirectly CREB via activation of MSK1 . These factors play a crucial role in various cellular processes, including inflammation, stress response, and aging .
Pharmacokinetics
The bioavailability and other pharmacokinetic properties can vary depending on the specific compound and its formulation .
Result of Action
The inhibition of p38 MAPK by this compound can lead to various molecular and cellular effects. For instance, it can modulate the stoichiometry of non-phospho-PMK-1 to promote tissue integrity and longevity . It can also protect lysosomal and neuronal integrity, extending a youthful phase . The specific effects can vary depending on the cellular context and the level of p38 mapk inhibition .
Action Environment
The action of this compound, like other p38 MAPK inhibitors, can be influenced by various environmental factors. For example, p38 MAPK activity is mainly induced by environmental stress (such as osmotic shock, hypoxia, heat shock, and ultraviolet radiation) and pro-inflammatory stimuli and cytokines . Therefore, these environmental factors can potentially influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
p38 MAPK-IN-1 plays a crucial role in biochemical reactions, particularly in the activation and regulation of the core kinases in the p38 MAPK signalling pathway . It interacts with various enzymes, proteins, and other biomolecules, contributing to the functional diversity of the pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The p38 MAPK signalling pathway, which this compound is a part of, allows cells to interpret a wide range of external signals and respond appropriately .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the p38 MAPK signalling pathway. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the p38 MAPK signalling pathway, interacting with various enzymes or cofactors . Its effects on metabolic flux or metabolite levels are areas of active research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p38 MAPK-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols to larger volumes while ensuring consistency and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
p38 MAPK-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit varying degrees of inhibitory activity against p38 MAPK, providing valuable insights into structure-activity relationships .
Scientific Research Applications
p38 MAPK-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical reactions and processes.
Biology: Employed in cell-based assays to investigate the effects of p38 MAPK inhibition on cellular functions such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and other conditions involving dysregulated MAPK signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p38 MAPK pathway .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural and functional similarities with p38 MAPK-IN-1, including:
SB203580: A well-known p38 MAPK inhibitor with similar inhibitory activity.
BIRB 796: Another potent inhibitor of p38 MAPK, often used in research studies.
VX-702: A selective p38 MAPK inhibitor with potential therapeutic applications .
Uniqueness of this compound
This compound stands out due to its high selectivity and potency against p38 MAPK. Unlike some other inhibitors, it exhibits minimal off-target effects, making it a valuable tool for studying the specific role of p38 MAPK in various biological processes. Additionally, its unique chemical structure allows for the exploration of novel therapeutic strategies targeting the p38 MAPK pathway .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-8-(2-methylphenyl)-7-oxido-1,7-naphthyridin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O/c1-13-4-2-3-5-15(13)21-20-18(9-11-25(21)26)16(8-10-24-20)17-7-6-14(22)12-19(17)23/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQSLWNMVTKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=[N+](C=CC3=C(C=CN=C32)C4=C(C=C(C=C4)F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)







